molecular formula C15H12ClNO3S2 B2990314 3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 381188-54-1

3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2990314
CAS No.: 381188-54-1
M. Wt: 353.84
InChI Key: KTKYSRXRISIZRF-QAHSQZNUSA-N
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Description

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the molecular formula C3H6O2 . It’s an important chemical compound in both natural and industrial contexts, serving diverse purposes ranging from a food preservative to a key ingredient in the production of polymers .


Synthesis Analysis

Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . Another method involves the addition of carbon monoxide and water to ethylene, yielding propanoic acid . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .


Molecular Structure Analysis

Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH .


Chemical Reactions Analysis

A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid . It can also undergo esterification - the reaction between alcohols and carboxylic acids to make esters .


Physical and Chemical Properties Analysis

Propanoic acid is a transparent, colorless liquid that possesses a pungent, vinegar-like smell . It’s a weak acid and can release hydrogen ions in aqueous solutions .

Scientific Research Applications

Anticancer Activity

  • A study by Buzun et al. (2021) focused on the synthesis and evaluation of anticancer activity of thiazolidinone derivatives, including a compound similar to the one . This compound demonstrated significant antimitotic activity and low toxicity toward normal human blood lymphocytes, indicating potential as an anticancer agent (Buzun et al., 2021).

Antimicrobial Activity

  • Krátký et al. (2017) synthesized and evaluated a series of thiazolidinone derivatives for their antimicrobial properties. These derivatives showed substantial activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Antitrypanosomal and Anticancer Activity

  • Research by Holota et al. (2019) on thiazolidinone derivatives revealed that these compounds inhibited the growth of trypanosomal parasites at sub-micromolar concentrations and demonstrated significant selectivity indices. Additionally, they showed inhibition against human tumor cell lines (Holota et al., 2019).

Aldose Reductase Inhibition

  • A study by Kučerová-Chlupáčová et al. (2020) explored the aldose reductase inhibitory action of thiazolidinone derivatives. One derivative was identified as a potent inhibitor, significantly more effective than the standard drug epalrestat. These findings suggest potential applications in treating conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

Antibacterial Activity

  • Trotsko et al. (2018) synthesized a series of thiazolidinone derivatives and tested them for antibacterial activity. These compounds displayed significant activity against Gram-positive bacterial strains, with some showing activities comparable to standard antibiotics (Trotsko et al., 2018).

Safety and Hazards

Like many chemicals, propanoic acid must be handled with care due to its potential health hazards. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort .

Future Directions

The future directions in the study and application of propanoic acid and its derivatives could involve finding more efficient and eco-friendly synthesis methods, exploring its potential uses in various industries, and studying its effects on human health and the environment .

Properties

IUPAC Name

3-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-11(8-10-4-2-1-3-5-10)9-12-14(20)17(15(21)22-12)7-6-13(18)19/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKYSRXRISIZRF-QAHSQZNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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